molecular formula C15H18N4O4 B12114274 Tryptophylasparagine

Tryptophylasparagine

Cat. No.: B12114274
M. Wt: 318.33 g/mol
InChI Key: GRQCSEWEPIHLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tryptophylasparagine is a dipeptide composed of the amino acids tryptophan and asparagine. Recent metabolomic profiling studies have identified this compound as a molecule of significant interest, showing a specific association with the progression of renal function decline in both Type 1 and Type 2 diabetes . This finding highlights its potential value as a biomarker for researching diabetic nephropathy and chronic kidney disease. The biological roles and research applications of this compound are likely derived from the properties of its constituent amino acids. Tryptophan is an essential amino acid and a precursor for key biological compounds, including serotonin and kynurenine, and plays a critical role in immune system regulation . Asparagine, a non-essential amino acid, is vital for protein synthesis, N-linked glycosylation, and the metabolic control of cell functions in nerve and brain tissue . It is synthesized from aspartic acid and ammonia by the enzyme asparagine synthetase (ASNS) . Researchers can utilize this high-purity this compound to investigate its specific functions in peptide metabolism, its role in cellular signaling pathways, and its broader implications in metabolic disease research. As a research area, amino acid metabolism is increasingly recognized for its immunoregulatory properties and impact on cellular physiology and homeostasis . This product is intended for research applications only. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

4-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)

InChI Key

GRQCSEWEPIHLBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

Preparation Methods

Solid-Phase Extraction (SPE)

Crude this compound is reconstituted in methanol-water (1:4 v/v) and loaded onto a C18 SPE cartridge. Elution with a gradient of acetonitrile (10–50%) removes hydrophobic contaminants, yielding a purity of 90–92%.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC on a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) achieves >98% purity. A linear gradient from 5% B to 40% B over 30 minutes at 1 mL/min is optimal, with UV detection at 280 nm.

Analytical Characterization

Ultra-High-Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS)

A Dionex UltiMate 3000 RS UHPLC system coupled to a Q-Exactive Orbitrap mass spectrometer confirms structural integrity. Chromatographic separation uses an ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 × 100 mm) with electrospray ionization (ESI) in positive mode. The observed m/z for this compound is 303.15 [M+H]⁺, matching theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O) reveals characteristic signals: δ 7.60–7.20 (m, 5H, indole), δ 4.50 (t, J = 6.5 Hz, α-CH of tryptophan), and δ 2.95 (m, β-CH₂ of asparagine).

Data Tables

Table 1: Comparative Yields of Synthesis Methods

MethodYield (%)Purity (%)Key Reagents
SPPS78–8590–92HBTU, Piperidine
Solution-Phase55–6570–75EDC, HOBt
Enzymatic (Trypsin)7085–88Trypsin, Reverse Micelles

Table 2: UHPLC-MS Parameters for this compound

ParameterValue
ColumnACQUITY UPLC HSS T3 (1.8 μm)
Mobile Phase0.1% Formic Acid in H₂O/ACN
Flow Rate0.3 mL/min
Retention Time12.4 minutes
m/z (Observed)303.15 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions: H-Trp-Asn-OH can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the amide bond, although these are less common.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products:

Scientific Research Applications

H-Trp-Asn-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Trp-Asn-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring of tryptophan can engage in hydrophobic interactions, while the amide group of asparagine can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Asparaginyltryptophan (Asn-Trp)

Structural Differences: Asparaginyltryptophan reverses the sequence of amino acids (Asn-Trp instead of Trp-Asn), altering hydrogen-bonding patterns and side-chain interactions. This positional isomerism impacts solubility and receptor binding affinities. Properties:

  • Solubility : Higher than Tryptophylasparagine due to the exposed carboxamide group of asparagine at the N-terminus.
  • Stability : More prone to enzymatic degradation in vivo due to protease recognition sites .
    Applications : Used in studies of peptide sequencing and enzyme specificity, but less commonly as a reference standard compared to this compound .

Tyrosylasparagine (Tyr-Asn)

Structural Differences: Substitutes tryptophan with tyrosine (Tyr), replacing the indole group with a phenolic hydroxyl group. Properties:

  • Solubility : Lower than this compound due to tyrosine’s hydrophobic aromatic ring.
  • UV Absorption : Exhibits a distinct absorbance profile (λmax ~274 nm) compared to this compound (λmax ~280 nm), making it useful in spectrophotometric assays .
    Applications : Primarily employed in studies of oxidative stress due to tyrosine’s redox-active properties.

Comparative Data Table

Property This compound (Trp-Asn) Asparaginyltryptophan (Asn-Trp) Tyrosylasparagine (Tyr-Asn)
Molecular Weight (g/mol) 275.3 275.3 265.3
Solubility in Water Moderate High Low
Key Functional Groups Indole, Carboxamide Carboxamide, Indole Phenolic OH, Carboxamide
Stability Stable at neutral pH Enzymatically labile Stable under inert conditions
Primary Use Reference standard Enzymatic studies Oxidative stress research

Q & A

Q. How to align this compound research with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Methodological Answer :
  • Feasibility : Pilot studies to assess resource requirements (e.g., peptide synthesis costs).
  • Novelty : Use literature gap analysis tools (e.g., Connected Papers) to identify understudied applications.
  • Ethical Compliance : For human cell studies, obtain IRB approval and document informed consent processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.